An In-depth Technical Guide to 1-(2-ethylhexyl)biguanide HCl: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 1-(2-ethylhexyl)biguanide HCl: Structure, Properties, and Scientific Context
Disclaimer: Scientific literature specifically detailing the synthesis, comprehensive properties, and validated protocols for 1-(2-ethylhexyl)biguanide hydrochloride is notably scarce in publicly accessible databases.[1] This guide, therefore, provides a detailed analysis based on its chemical structure, data from chemical suppliers, and by leveraging the extensive body of research on the broader class of biguanide compounds to infer its likely characteristics and mechanisms. All inferred properties and hypothetical protocols are clearly identified as such.
Introduction: Situating 1-(2-ethylhexyl)biguanide in the Biguanide Family
The biguanide functional group, characterized by two linked guanidine units, is the cornerstone of several critical therapeutic agents and industrial biocides.[2][3][4] From the indispensable type 2 diabetes medication, metformin, to the potent antiseptic chlorhexidine and the polymeric disinfectant polyhexanide (PHMB), biguanides exert a wide range of biological activities.[3][5][6] These compounds are generally polar, hydrophilic molecules capable of acting as strong bases.[2][7]
1-(2-ethylhexyl)biguanide HCl introduces a significant lipophilic component—the 2-ethylhexyl group—to the polar biguanide core. This amphipathic structure suggests potential applications as a surfactant or membrane-active agent, distinguishing it from more hydrophilic biguanides like metformin.[7][8] This guide will deconstruct its molecular architecture to predict its physicochemical properties, outline a probable synthetic route, propose a general mechanism of action based on established biguanide chemistry, and provide standardized, albeit generalized, protocols for its analysis.
Chemical Structure and Physicochemical Properties
The defining features of 1-(2-ethylhexyl)biguanide hydrochloride are its polar, protonated biguanide head and its nonpolar, branched alkyl tail. This duality is central to its predicted behavior in chemical and biological systems.
Molecular Structure:
-
Chemical Name: 1-(2-ethylhexyl)biguanide monohydrochloride[1]
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Molecular Formula: C10H23N5·HCl[9]
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Structure: The molecule consists of a biguanide core substituted with a 2-ethylhexyl group on one of the terminal nitrogen atoms. The hydrochloride salt form indicates that one or more of the nitrogen atoms are protonated, conferring a positive charge.
Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.
Table 1: Physicochemical Properties of 1-(2-ethylhexyl)biguanide and its HCl Salt
| Property | Value | Source / Comment |
| Molecular Formula | C10H23N5 | [9] |
| Molecular Weight | 213.32 g/mol | [9] |
| Molecular Formula (HCl Salt) | C10H24ClN5 | Inferred |
| Molecular Weight (HCl Salt) | 249.79 g/mol | Calculated |
| Appearance | Solid (Predicted) | Based on similar biguanide salts[10] |
| Solubility | Soluble in polar solvents like DMSO and aqueous acids (predicted).[10] | The HCl salt form enhances aqueous solubility. The ethylhexyl group confers solubility in less polar organic solvents. |
| XlogP (Predicted) | 1.3 | [1] |
| pKa (Predicted) | ~11-12 | Based on the pKa of related biguanides (e.g., Metformin ~12.4). The biguanide group is strongly basic. |
Synthesis and Mechanism of Action
Postulated Synthetic Pathway
While specific literature for this molecule is unavailable, the synthesis of N-substituted biguanides is well-established.[4][7] The most common and industrially viable method involves the condensation of a cyanoguanidine (dicyandiamide) with an appropriate amine hydrochloride.[11][12]
Causality of Experimental Choices:
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Reactants: 2-Ethylhexylamine hydrochloride is the logical source of the lipophilic tail. Cyanoguanidine is the building block for the biguanide core.
-
Acid Catalyst: The reaction requires acidic conditions (provided by the amine hydrochloride salt or added HCl) to protonate and activate the nitrile group of cyanoguanidine, making it susceptible to nucleophilic attack by the amine.[7]
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Solvent and Heat: High-boiling point solvents like n-butanol or even solvent-free "fusion" methods are often used to drive the reaction, which typically requires elevated temperatures (e.g., 100°C or higher) to overcome the activation energy of the condensation.[11][12]
Caption: A generalized synthetic workflow for N-alkyl biguanide hydrochlorides.
Generalized Mechanism of Action
The mechanism of action for biguanides is multifaceted and depends on the specific compound and biological context.[2][13] However, two primary modes of action are consistently reported:
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Mitochondrial Respiration Inhibition: A widely accepted mechanism, particularly for the antidiabetic and anticancer effects of biguanides like metformin, is the inhibition of Complex I of the mitochondrial electron transport chain.[2][13] This leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[2][3]
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Membrane Disruption (Antimicrobial Action): For biguanides with significant lipophilic character, such as chlorhexidine and PHMB, the primary antimicrobial mechanism involves interaction with and disruption of microbial cell membranes.[6][14] The positively charged biguanide headgroup binds to negatively charged components of the bacterial cell wall (e.g., phospholipids, teichoic acids).[14] The lipophilic tail then penetrates the hydrophobic membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[14]
Given its amphipathic structure, 1-(2-ethylhexyl)biguanide HCl is highly likely to function as a membrane-disrupting agent , similar to other antiseptic biguanides. Its efficacy would be dependent on its ability to effectively bind to and destabilize microbial membranes.
Experimental Protocols: Analysis and Characterization
A self-validating analytical workflow is crucial to confirm the identity, purity, and properties of a synthesized compound. The following protocols represent a standard, logical progression for characterizing a novel biguanide salt.
Caption: Logical workflow for the analytical characterization of a biguanide compound.
Protocol: Purity Determination by Reverse-Phase HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying components in a mixture based on their hydrophobicity.[15] For a biguanide salt, a C18 column provides a nonpolar stationary phase that will retain the 2-ethylhexylbiguanide, while a polar mobile phase elutes it. The addition of an acid like formic acid to the mobile phase is critical for ensuring good peak shape by keeping the biguanide protonated and preventing interaction with residual silanols on the column.[16]
Methodology:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 233 nm.[17] Biguanides exhibit strong UV absorbance around this wavelength.
-
Sample Preparation: Dissolve ~1 mg of 1-(2-ethylhexyl)biguanide HCl in 1 mL of Mobile Phase A.
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure it is a self-validating system.[15][16]
Protocol: Structural Confirmation by NMR and MS
Rationale: While HPLC confirms purity, it does not confirm identity. Mass Spectrometry (MS) provides the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic arrangement, together offering unambiguous structural confirmation.
Methodology:
-
Mass Spectrometry (ESI-MS):
-
Dissolve the sample in methanol.
-
Infuse into an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: A primary ion peak at m/z ≈ 214.20, corresponding to the protonated molecule [M+H]+.[1]
-
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, which will not exchange with the N-H protons, or D₂O, which will).
-
Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the ethyl and butyl protons of the 2-ethylhexyl group, as well as exchangeable N-H protons.
-
Acquire a ¹³C NMR spectrum. Expect signals for the two inequivalent carbons of the biguanide core and the eight carbons of the alkyl chain.[11]
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Applications and Future Directions
The structural characteristics of 1-(2-ethylhexyl)biguanide HCl strongly suggest its potential utility in areas where antimicrobial and surfactant properties are desired.
-
Antiseptic/Disinfectant: Similar to PHMB and chlorhexidine, it could be formulated into topical antiseptics, wound care solutions, or hard surface disinfectants.[5][6][18] Its efficacy against a broad spectrum of bacteria and fungi, including resistant strains, would need to be rigorously evaluated.[6]
-
Preservative: Its potential antimicrobial properties make it a candidate for use as a preservative in cosmetics or other personal care products to prevent microbial contamination.[19]
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Micellar Catalysis: Alkylbiguanides have been investigated as surfactants for creating micelles that can serve as nanoreactors for chemical reactions, such as the Suzuki-Miyaura coupling.[8] The amphipathic nature of 1-(2-ethylhexyl)biguanide makes it a candidate for such applications.
Further research is required to validate these potential applications, including comprehensive studies on its antimicrobial spectrum (Minimum Inhibitory Concentration and Minimum Bactericidal Concentration), cytotoxicity against human cell lines, and formulation stability.
References
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. National Center for Biotechnology Information. [Link]
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What is the mechanism of action of biguanides? R Discovery. [Link]
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A Study of Biguanides in the Care of Type II DIABETES Mellitus. Journal of Pharmaceutical Sciences and Drug Discovery. [Link]
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Biguanides: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
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Therapeutic Class Overview - Biguanides. Magellan Rx Management. [Link]
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HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]
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(PDF) Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]
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ANALYTICAL AND BIOANALYTICAL UHPLC-MS METHOD VALIDATION FOR DETERMINATION OF METFORMIN, A BIGUANIDE AND SITAGLIPTIN, A DPP-4 INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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1-(2-ethylhexyl)biguanide monohydrochloride (C10H23N5). PubChemLite. [Link]
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Analytical method validation for metformin quantification in dissolution medium. GSC Online Press. [Link]
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1-(2-ETHYLHEXYL)BIGUANIDE. Inxight Drugs. [Link]
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Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications. [Link]
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The chemistry of biguanides. Canadian Science Publishing. [Link]
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X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
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(PDF) Synthetic accesses to biguanide compounds. ResearchGate. [Link]
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Polyhexanide. Wikipedia. [Link]
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Comparison of polyhexamethylene biguanide and chlorhexidine as monotherapy agents in the treatment of Acanthamoeba keratitis. PubMed. [Link]
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Polyhexamethylene Biguanide Hydrochloride: Features and Applications. EA Journals. [Link]
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Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
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Polyhexanide (PHMB) – properties and applications in medicine. The Distant Reader. [Link]
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Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. National Center for Biotechnology Information. [Link]
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